molecular formula C11H9ClN2OS B4228028 1-(4-Chlorophenyl)-3-thiophen-2-ylurea

1-(4-Chlorophenyl)-3-thiophen-2-ylurea

Cat. No.: B4228028
M. Wt: 252.72 g/mol
InChI Key: ZYGWXBXKLOVOIK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-thiophen-2-ylurea is a chemical compound designed for research and development purposes. It features a urea bridge connecting a 4-chlorophenyl group and a thiophene heterocycle, a structural motif of significant interest in medicinal chemistry . Compounds with the aryl urea pharmacophore are frequently investigated as key scaffolds in drug discovery, particularly for their potential to modulate protein-protein interactions and enzyme activity . This structure is closely related to derivatives explored in structure-activity relationship (SAR) studies for targeting specific kinases and other proteins involved in disease pathways . Researchers utilize this family of compounds in the synthesis of more complex heterocyclic systems, such as pyrrol-3-ones, which are valuable building blocks in organic synthesis and are known to exhibit various pharmacological activities . The compound is presented for research use in biochemical and pharmacological studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals with reference to the relevant safety data sheet.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-8-3-5-9(6-4-8)13-11(15)14-10-2-1-7-16-10/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGWXBXKLOVOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-thiophen-2-ylurea typically involves the reaction of 4-chloroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-thiophen-2-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-thiophen-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-thiophen-2-ylurea is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(4-Chlorophenyl)-3-thiophen-2-ylurea?

The compound is typically synthesized via a carbodiimide-mediated coupling reaction between 4-chlorophenyl isocyanate and 2-aminothiophene. Key steps include:

  • Reagents : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the isocyanate intermediate.
  • Solvents : Anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂/Ar).
  • Purification : Column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. Table 1: Example Reaction Conditions

ReagentSolventTemperatureYield (%)
EDC, DMAPDCM0°C → RT65–75
DCC, TriethylamineTHFRT → 40°C70–80

Q. How is the structural integrity of this compound confirmed?

A multi-technique approach is recommended:

  • NMR : ¹H NMR should show urea NH protons at δ 8.5–9.5 ppm and aromatic protons from the chlorophenyl (δ 7.2–7.8 ppm) and thiophene (δ 6.8–7.1 ppm) groups.
  • FTIR : Urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3350 cm⁻¹.
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.04 for C₁₁H₉ClN₂OS) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Use spectrophotometric assays (e.g., urease or kinase inhibition) with positive controls like thiourea derivatives.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM.
  • Receptor Binding : Radioligand displacement assays for targets like serotonin or dopamine receptors, given structural similarities to bioactive urea derivatives .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and binding mechanisms?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular Docking : Dock the compound into active sites (e.g., urease PDB: 4H9M) using AutoDock Vina. Key interactions include hydrogen bonding with urea NH and π-stacking with aromatic residues .

Q. Table 2: Example Docking Scores

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Urease (4H9M)-7.9H-bond, π-π
Serotonin Receptor (6WGT)-8.2Salt bridge, H-bond

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation for cytotoxicity).
  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to rule out rapid degradation.
  • Structural Analog Comparison : Test derivatives (e.g., substituting thiophene with furan) to isolate pharmacophoric elements .

Q. What strategies optimize pharmacological activity while minimizing toxicity?

  • SAR Studies : Modify substituents on the chlorophenyl (e.g., -NO₂, -OCH₃) or thiophene (e.g., methyl, halogens) groups.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Toxicity Profiling : Perform Ames test for mutagenicity and hERG inhibition assays to assess cardiac risk .

Q. How to validate interactions with biological targets experimentally?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) to purified proteins.
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., urease) to resolve binding modes at atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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